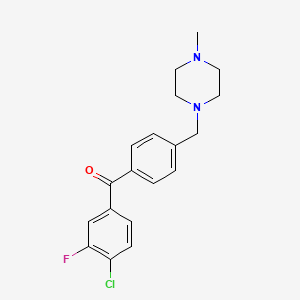

4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Description

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYSTDJIONXCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642981 | |

| Record name | (4-Chloro-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-83-0 | |

| Record name | Methanone, (4-chloro-3-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Halogenated Benzophenone Core

The halogenated benzophenone core, specifically 4-chloro-3-fluorobenzophenone, can be synthesized via Friedel-Crafts acylation or related electrophilic aromatic substitution methods:

- Friedel-Crafts Acylation : Reacting 4-chloro-3-fluorobenzoyl chloride with a suitable aromatic compound under Lewis acid catalysis (e.g., aluminum chloride) at controlled temperature (typically 120–160°C) leads to formation of the benzophenone core.

- Alternative methods include the use of trifluoromethanesulfonic acid as a catalyst at milder temperatures (45–55°C) to improve yield and selectivity.

Introduction of the 4-Methylpiperazinomethyl Group

The 4-methylpiperazinomethyl substituent is introduced typically via nucleophilic substitution on a benzophenone derivative bearing a suitable leaving group (e.g., halogen or activated methyl group):

- Nucleophilic Substitution Reaction : The reaction of a halogenated benzophenone derivative with 4-methylpiperazine or its derivatives in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Potassium carbonate is often used as a base to facilitate the substitution. The reaction is refluxed (e.g., 60–80°C) for several hours (4–6 h) to ensure complete conversion.

- Reductive Amination : Alternatively, if the benzophenone has an aldehyde or ketone group, reductive amination with 4-methylpiperazine and a reducing agent (e.g., sodium triacetoxyborohydride) can be employed to install the piperazinomethyl group.

Purification and Characterization

- Purification is typically performed by column chromatography using silica gel with solvent systems such as ethyl acetate/hexane or dichloromethane/methanol mixtures to isolate the pure compound.

- Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm aromatic protons, methylpiperazine signals, and benzophenone carbonyl.

- High-Performance Liquid Chromatography (HPLC) : To confirm purity (>95%).

- Mass Spectrometry (MS) : To verify molecular ion peaks consistent with the molecular formula.

Detailed Reaction Conditions and Data Table

Research Findings and Optimization Insights

- Reaction Selectivity : Controlling temperature and stoichiometry during Friedel-Crafts acylation minimizes undesired poly-substitution and side reactions, preserving the chloro and fluoro substituents intact.

- Nucleophilic Substitution Efficiency : Use of potassium carbonate as a mild base in polar aprotic solvents enhances nucleophilicity of 4-methylpiperazine, improving substitution yield.

- Purification : Gradient elution in chromatography effectively separates unreacted starting materials and side products, ensuring high purity essential for downstream applications.

- Analytical Verification : NMR chemical shifts for aromatic protons appear between δ 7.0–8.1 ppm; methylpiperazine N–CH3 protons resonate near δ 2.3–2.8 ppm; carbonyl carbons show signals around δ 195–200 ppm in ¹³C NMR. Mass spectrometry confirms molecular ion peaks consistent with C19H20ClFN2O (molecular weight ~346.8 g/mol).

Chemical Reactions Analysis

4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone core to benzyl alcohol derivatives.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

- Antidepressant Activity : The compound's structure suggests potential interactions with neurotransmitter systems, particularly due to the presence of the piperazine moiety, which is commonly found in many antidepressants. Research indicates that derivatives of piperazine can modulate serotonin and dopamine receptors, suggesting that 4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone may exhibit similar properties .

- Anticancer Properties : Preliminary studies have indicated that benzophenone derivatives can possess anticancer activity. The ability of this compound to inhibit certain cancer cell lines has been explored, showing promise in targeting specific pathways involved in tumor growth and proliferation .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Certain studies have reported that benzophenone derivatives can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Material Science

UV Absorption and Photostability

- UV Filters : Due to its ability to absorb ultraviolet (UV) light, this compound is being explored as a UV filter in cosmetic formulations. Its stability under UV exposure makes it a suitable candidate for protecting skin from harmful UV radiation .

- Polymer Additive : The compound can be incorporated into polymers to enhance their resistance to UV degradation. This application is particularly relevant in the production of outdoor materials where prolonged exposure to sunlight can lead to material failure .

Research Tool

Chemical Probe

- Biochemical Studies : The compound serves as a chemical probe in various biochemical assays aimed at understanding receptor-ligand interactions. Its unique structure allows researchers to explore binding affinities and mechanisms of action related to specific biological targets .

- Synthesis of Derivatives : Researchers are also interested in synthesizing derivatives of this compound to explore structure-activity relationships (SAR). By modifying the piperazine or benzophenone moieties, scientists aim to enhance efficacy or reduce toxicity in pharmacological applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

The structural and functional properties of benzophenone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of the target compound with its structural analogs.

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogs

*Note: The molecular formula of the target compound can be inferred as C₂₁H₂₂ClFN₂O based on analogs.

Key Observations :

Halogen Substituents :

- The target compound’s Cl and F at positions 4 and 3 create a balanced electronic profile, enhancing electrophilic reactivity compared to dichloro analogs (e.g., 3,5-dichloro derivative) .

- Fluoro at position 3 may improve metabolic stability due to reduced oxidative degradation .

Cyano substituents () enhance dipole moments, making derivatives suitable for optical applications .

Positional Isomerism :

- The 4-Chloro-2-fluoro analog () shows altered steric effects, possibly affecting binding to hydrophobic enzyme pockets .

Key Insights :

- Methylpiperazine in the target compound is critical for chemoattractant receptor binding, a feature shared with anti-inflammatory benzophenones .

- Thiomorpholine derivatives exhibit superior photo-initiation efficiency due to sulfur’s electron-donating effects, making them valuable in polymer crosslinking .

Biological Activity

4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone (CAS Number: 898783-83-0) is a synthetic compound with a complex structure that has garnered attention in various fields, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClFN2O. It features a benzophenone core with chloro and fluoro substituents, as well as a piperazinomethyl group. The presence of these functional groups is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 346.84 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| CAS Number | 898783-83-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural similarity to other biologically active compounds allows it to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This can result in altered physiological responses, making it a candidate for therapeutic applications.

- Receptor Binding : Its interaction with receptors may influence signaling pathways, contributing to its effects on cellular functions.

Biological Activity Studies

Research has demonstrated the compound's diverse biological activities, including:

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been tested against breast cancer cells, showing promise in inhibiting cell proliferation.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

- Enzyme Inhibition Assays : In vitro assays demonstrated that the compound inhibited the activity of certain kinases involved in cancer progression, supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) acetophenone | Acetophenone core instead of benzophenone | Moderate anticancer activity |

| 4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) diphenylmethane | Diphenylmethane core | Limited biological data available |

Q & A

Q. Critical Parameters :

- Catalyst Activity : AlCl₃ efficiency depends on moisture exclusion (use of calcium chloride guard tubes) .

- Solvent Choice : Nitrobenzene acts as both solvent and electron-deficient aromatic ring promoter in Friedel-Crafts steps .

- Purification : Steam distillation removes nitrobenzene, followed by recrystallization (ethanol is common) .

How can conflicting biological activity data across different assays be systematically analyzed?

Advanced Research Focus

Contradictions often arise from assay-specific variables (e.g., cell lines, pH, incubation time). A methodological approach includes:

Orthogonal Validation : Use complementary assays (e.g., enzyme inhibition vs. cell viability assays) to confirm activity.

Dose-Response Curves : Compare EC₅₀/IC₅₀ values across platforms to identify potency trends.

Structural Interference Checks : Assess if the compound’s fluorescence/absorbance properties interfere with assay readouts (e.g., MTT assays).

Statistical Meta-Analysis : Apply tools like Bland-Altman plots to evaluate inter-assay variability .

What spectroscopic and crystallographic techniques are critical for structural elucidation?

Q. Basic Research Focus

NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro/fluoro chemical shifts).

X-Ray Diffraction : Resolves bond lengths (e.g., C–F: 1.357 Å) and dihedral angles (e.g., 57.45° between aromatic rings) .

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 403.8 g/mol for C₁₉H₁₉ClFNO).

Advanced Tip : For non-crystalline samples, use DFT calculations to predict torsion angles and compare with experimental IR/Raman data .

How can computational models predict structure-activity relationships (SAR) for derivatives?

Q. Advanced Research Focus

Molecular Docking : Simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase) using software like AutoDock.

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (Cl, F) enhance binding to hydrophobic enzyme pockets .

MD Simulations : Assess metabolic stability by modeling cytochrome P450 interactions .

What analytical methods ensure purity and reproducibility in pharmaceutical research?

Q. Basic Research Focus

HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like desmethyl byproducts .

TLC : Use silica gel plates (eluent: ethyl acetate/hexane) for rapid purity checks.

Elemental Analysis : Verify C/H/N ratios (±0.3% tolerance) .

Advanced Challenge : Detect trace isomers (e.g., 3-chloro vs. 4-chloro) via LC-MS/MS with MRM transitions .

What strategies improve metabolic stability in preclinical studies?

Q. Advanced Research Focus

In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-demethylation).

Isotope Labeling : Use ¹⁴C-labeled compounds to track metabolite formation via autoradiography.

Prodrug Design : Mask labile groups (e.g., hydroxyls) with acetyl or PEG moieties .

How are intermolecular interactions in the crystal lattice characterized?

Q. Advanced Research Focus

Hydrogen Bond Analysis : Identify O–H⋯O/N interactions using Mercury software (e.g., bond distances < 2.8 Å) .

Hirshfeld Surfaces : Quantify contact contributions (e.g., H⋯F vs. H⋯Cl interactions) .

Thermal Ellipsoids : Assess molecular rigidity from anisotropic displacement parameters in X-ray data .

What substitution patterns on the benzophenone core are most impactful for antifungal activity?

Q. Basic Research Focus

- Electron-Withdrawing Groups : Chloro/fluoro at positions 3 and 4 enhance lipophilicity, improving membrane penetration .

- Piperazine Moieties : The 4-methylpiperazinomethyl group at 4' increases solubility and hydrogen-bonding potential .

Advanced SAR Insight : Replace piperazine with morpholine to study ring size effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.